1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine
Brand Name: Vulcanchem
CAS No.: 725213-28-5
VCID: VC4124835
InChI: InChI=1S/C10H16N2O/c11-7-9-3-1-5-12(9)8-10-4-2-6-13-10/h2,4,6,9H,1,3,5,7-8,11H2
SMILES: C1CC(N(C1)CC2=CC=CO2)CN
Molecular Formula: C10H16N2O
Molecular Weight: 180.25

1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine

CAS No.: 725213-28-5

Cat. No.: VC4124835

Molecular Formula: C10H16N2O

Molecular Weight: 180.25

* For research use only. Not for human or veterinary use.

1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine - 725213-28-5

Specification

CAS No. 725213-28-5
Molecular Formula C10H16N2O
Molecular Weight 180.25
IUPAC Name [1-(furan-2-ylmethyl)pyrrolidin-2-yl]methanamine
Standard InChI InChI=1S/C10H16N2O/c11-7-9-3-1-5-12(9)8-10-4-2-6-13-10/h2,4,6,9H,1,3,5,7-8,11H2
Standard InChI Key ABUHPAKPSQRFRL-UHFFFAOYSA-N
SMILES C1CC(N(C1)CC2=CC=CO2)CN
Canonical SMILES C1CC(N(C1)CC2=CC=CO2)CN

Introduction

1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine is a complex organic compound featuring a furan ring attached to a pyrrolidine ring via a methylene bridge. This compound, with the CAS number 725213-28-5, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Synthesis Methods

The synthesis of 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine typically involves the reaction of furan-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. Common solvents used are ethanol or methanol, and the reaction is often carried out at room temperature or slightly elevated temperatures. Acidic or basic catalysts may be employed to facilitate the reaction.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, potentially leading to antimicrobial or anticancer effects.

Biological Activity and Applications

1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine is of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure allows it to interact with various biological targets, suggesting applications in the development of drugs targeting neurological and metabolic pathways.

Comparison with Similar Compounds

Similar compounds include 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}ethanamine and 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}propanamine, which differ by having an ethyl or propyl group instead of a methylene bridge. The specific combination of a furan ring and a pyrrolidine ring in 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine makes it unique for targeted biological interactions.

Research Findings and Future Directions

Research on 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine is ongoing, with a focus on its potential therapeutic applications. Future studies should explore its efficacy in preclinical models to further elucidate its biological effects and potential as a drug candidate.

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